Bis(ethylenedithio)tetrathiafulvalene

Catalog No.
S588792
CAS No.
66946-48-3
M.F
C10H8S8
M. Wt
384.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(ethylenedithio)tetrathiafulvalene

CAS Number

66946-48-3

Product Name

Bis(ethylenedithio)tetrathiafulvalene

IUPAC Name

2-(5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiin-2-ylidene)-5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiine

Molecular Formula

C10H8S8

Molecular Weight

384.7 g/mol

InChI

InChI=1S/C10H8S8/c1-2-12-6-5(11-1)15-9(16-6)10-17-7-8(18-10)14-4-3-13-7/h1-4H2

InChI Key

LZJCVNLYDXCIBG-UHFFFAOYSA-N

SMILES

C1CSC2=C(S1)SC(=C3SC4=C(S3)SCCS4)S2

Synonyms

BEDT-TTF, bis(ethylenedithio)tetrathiafulvalene

Canonical SMILES

C1CSC2=C(S1)SC(=C3SC4=C(S3)SCCS4)S2

Electronic Phases Study

Specific Scientific Field: Theoretical Chemistry

Application Summary: BEDT-TTF molecules are used to study electronic and geometrical structures using ab initio molecular orbital methods .

Methods of Application: The optimized structure of a BEDT-TTF monomer is compared with the experimental one. Ab initio parameters such as transfer integrals and Coulomb interactions are determined from the BEDT-TTF dimer and tetramer calculations .

Results or Outcomes: The ground state has antiferromagnetic correlation which is consistent with experimental results. The ground state shows various phases; antiferromagnetic, charge ordering, and paramagnetic ones, controlled by the long-range interactions .

Preparation of Novel Paramagnetic Conductors

Specific Scientific Field: Material Science

Application Summary: BEDT-TTF may be used in the preparation of novel paramagnetic conductors by synthesizing multifunctional molecular materials with manganese containing complexes .

Methods of Application: BEDT-TTF is used as a counter-anion with tetrathiocyanatocuprate which can be prepared by the galvanostatic electrocrystallization process .

Results or Outcomes: The result is the synthesis of novel paramagnetic conductors .

Non-linear Optical and Optoelectronic Properties Study

Application Summary: BEDT-TTF molecules are used to study the electronic structure and non-linear optical, optoelectronic, and thermodynamic properties .

Methods of Application: The Restricted Hartree-Fock (RHF) and hybrid density functional theories (WB97XD, B3PW91, and B3LYP) methods were applied, using the cc-pVDZ basis set .

Results or Outcomes: The energy gap (Egap) of the doped molecules are respectively 2.476 eV and 2.569 eV for C8B2H8S4Se4 and C7B3H8S4Se4 with B3LYP/cc-pVDZ basis set, lower than one of the undoped molecule (3.316 eV) . The significant increase values of polarizability (˂α˃) and first order hyperpolarizability (β) of the doped compounds, especially in C8B2H8S4Se4, show that the new molecules have good non-linear optical properties .

Synthesis of Functionalized BEDT-TTF Derivatives

Specific Scientific Field: Organic Chemistry

Application Summary: BEDT-TTF derivatives functionalized with two, four or eight hydroxyl groups are synthesized .

Methods of Application: The cycloaddition of 1,3-dithiole-2,4,5-trithione with alkenes to construct 5,6-dihydro-1,3-dithiolo [4,5-b]1,4-dithiin-2-thiones is a key step, with homo- or hetero-coupling procedures and O-deprotection completing the syntheses .

Results or Outcomes: The synthesis of a range of BEDT-TTF derivatives functionalized with two, four or eight hydroxyl groups are reported, of interest because of their potential for introducing hydrogen bonding between donor and anion into their radical cation salts .

π-Electron Donor in Organic Optoelectronic Materials

Specific Scientific Field: Material Science

Application Summary: BEDT-TTF, which is a π-electron donor, is obtained by a modification of DEBT-TTF and by substituting selenium for sulfur in the central tetrathiafulvalene fragment . It is one of the must-study organic molecules in the field of chemistry and physics of organic semiconductors .

Methods of Application: The synthesis of the BETS has been firstly reported by Schumaker et al., with CSe or H2Se as the starting material .

Results or Outcomes: The synthesized BETS molecule is used in the elaboration of low-cost multi-function devices such as photovoltaic cells, thin-film transistors, light-emitting diodes (LEDs), and sensor optical memories .

Counter-Anion with Tetrathiocyanatocuprate

Specific Scientific Field: Inorganic Chemistry

Application Summary: BEDT-TTF may be used as a counter-anion with tetrathiocyanatocuprate .

Methods of Application: The compound can be prepared by the galvanostatic electrocrystallization process .

Results or Outcomes: The result is the preparation of a compound with BEDT-TTF as a counter-anion with tetrathiocyanatocuprate .

BEDT-TTF is an organic molecule known for its role as a component in organic superconductors []. It was first synthesized in the 1970s and has since become a cornerstone in the field of molecular conductors []. Research on BEDT-TTF salts (salts formed by BEDT-TTF with acceptor molecules) continues to be a vital area due to the wide range of novel electronic properties these materials exhibit [].


Molecular Structure Analysis

BEDT-TTF possesses a cage-like structure consisting of two fused five-membered rings containing sulfur and carbon atoms. Each ring carries a delocalized π-electron system, contributing to its good electron donor properties []. The molecule adopts a relatively planar conformation, allowing for close packing interactions in the solid state []. This close packing is crucial for the formation of efficient electronic pathways in BEDT-TTF based superconductors [].


Chemical Reactions Analysis

Synthesis

Decomposition

Decomposition pathways for BEDT-TTF haven't been extensively studied in isolation. However, in the context of BEDT-TTF salts, decomposition at high temperatures is a known issue [].

Reactions with Acceptor Molecules

A key feature of BEDT-TTF is its ability to donate electrons to acceptor molecules. This electron transfer process is crucial for the formation of charge-transfer salts, which are the foundation for BEDT-TTF based superconductivity []. The specific reaction will depend on the chosen acceptor molecule.

For instance, a reaction between BEDT-TTF and chloranil (an acceptor molecule) can be simplified as:

2 BEDT-TTF + ClAN → (BEDT-TTF)2+ ClAN- (Eqn. 1) []

Here, two BEDT-TTF molecules donate one electron each to chloranil (ClAN), forming a positively charged BEDT-TTF dimer cation (BEDT-TTF)2+ and a negatively charged chloranil anion (ClAN-).


Physical And Chemical Properties Analysis

  • Melting Point: 105 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Insoluble in water, soluble in organic solvents like dichloromethane and chloroform []
  • Stability: Relatively stable under ambient conditions, but decomposes at high temperatures [].

XLogP3

5

Wikipedia

Bis(ethylenedithio)tetrathiafulvalene

Dates

Modify: 2023-08-15

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